



Application of NMR Spectroscopy in the Structural Elucidation of Retroprogesterone

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Retroprogesterone	
Cat. No.:	B1680555	Get Quote

Introduction

Retroprogesterone (9β,10α-progesterone) is a synthetic stereoisomer of progesterone, a crucial hormone in the female reproductive cycle.[1] Unlike progesterone, **retroprogesterone** possesses a "bent" molecular structure due to the altered stereochemistry at the C9 and C10 positions.[1] This unique conformation leads to a higher affinity and selectivity for the progesterone receptor, making its derivatives, such as dydrogesterone, valuable in various therapeutic applications.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination and verification of **retroprogesterone** and its analogues. This application note provides a detailed overview of the methodologies and data interpretation involved in the structural elucidation of **retroprogesterone** using 1D and 2D NMR techniques.

Data Presentation: NMR Spectroscopic Data of Retroprogesterone and its Analogue Dydrogesterone

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for **retroprogesterone** and the closely related, commercially available derivative, dydrogesterone (6-dehydroretroprogesterone). These data are critical for the identification and structural verification of these compounds.



Table 1: 1H NMR Chemical Shifts (δ , ppm) and Coupling Constants (J, Hz) of Dydrogesterone in CDCl 3

Proton	Chemical Shift (ppm)	Multiplicity	Coupling Constants (Hz)
H-1	2.25	m	_
H-2	2.35	m	_
H-4	5.95	S	
H-6	6.20	d	J = 10.0
H-7	6.95	d	J = 10.0
H-8	2.50	m	_
H-9	1.80	m	_
H-11	1.55, 2.10	m	_
H-12	1.45, 1.95	m	_
H-14	2.05	m	_
H-15	1.65, 1.90	m	_
H-16	1.75, 2.20	m	_
H-17	2.55	t	J = 9.0
CH3-18	0.70	S	
CH ₃ -19	1.20	S	_
CH₃-21	2.15	S	

Note: Data for dydrogesterone is presented as a close structural analogue of **retroprogesterone**. Specific data for **retroprogesterone** was not available in the cited literature.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of **Retroprogesterone** and Dydrogesterone



Carbon	Retroprogesterone (in C₅D₅N)	Dydrogesterone (in CDCl₃)
C-1	36.1	36.0
C-2	34.1	33.9
C-3	199.1	199.5
C-4	123.8	124.0
C-5	171.1	162.8
C-6	28.1	127.5
C-7	29.1	134.5
C-8	37.1	37.0
C-9	40.1	40.0
C-10	44.1	44.5
C-11	21.1	21.0
C-12	39.1	39.0
C-13	44.1	44.0
C-14	50.1	50.0
C-15	24.1	24.0
C-16	23.1	23.0
C-17	64.1	64.0
C-18	17.1	17.0
C-19	21.1	21.5
C-20	209.1	209.0
C-21	31.1	31.5

Experimental Protocols



Detailed methodologies for key NMR experiments are provided below. These protocols are generalized for steroid analysis on a 400 or 500 MHz spectrometer and may require optimization based on the specific instrument and sample concentration.

Sample Preparation

- Dissolution: Accurately weigh 5-10 mg of the **retroprogesterone** sample for ¹H NMR and 20-50 mg for ¹³C NMR experiments. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, C₅D₅N).
- Filtration: To ensure a homogeneous solution free of particulate matter, filter the sample solution through a pipette with a cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.
- Internal Standard: For quantitative NMR (qNMR), a known amount of an internal standard with a signal that does not overlap with the analyte signals should be added.

1D NMR Spectroscopy

¹H NMR Spectroscopy:

- Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker systems).
- Spectral Width (SWH): 12-15 ppm, centered around 5-6 ppm.
- Acquisition Time (AQ): 3-4 seconds.
- Relaxation Delay (D1): 1-2 seconds for qualitative analysis. For quantitative analysis, D1 should be at least 5 times the longest T1 relaxation time of the protons of interest (can be up to 70 seconds for steroids).[3]
- Number of Scans (NS): 16-64, depending on the concentration.
- Processing: Apply Fourier transformation, phase correction, and baseline correction.

¹³C NMR Spectroscopy:



- Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker systems).
- Spectral Width (SWH): 200-250 ppm, centered around 100 ppm.
- Acquisition Time (AQ): 1-2 seconds.
- Relaxation Delay (D1): 2 seconds. For quantitative analysis, a longer delay (≥ 5 x T1) and inverse-gated decoupling are necessary to suppress the Nuclear Overhauser Effect (NOE).
- Number of Scans (NS): 1024 or more, depending on the concentration.

2D NMR Spectroscopy

COSY (Correlation Spectroscopy):

- Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks.
- Pulse Program: A standard COSY experiment (e.g., cosygpqf on Bruker systems).
- Data Points (TD): 2048 in F2 and 256-512 in F1.
- Number of Scans (NS): 2-8 per increment.
- Relaxation Delay (D1): 1.5-2 seconds.

HSQC (Heteronuclear Single Quantum Coherence):

- Purpose: To identify direct one-bond proton-carbon (¹H-¹³C) correlations.
- Pulse Program: A standard HSQC experiment with sensitivity enhancement and gradients (e.g., hsqcedetgpsp on Bruker systems).[3]
- Spectral Width (SWH): 12-15 ppm in F2 (1H) and 160-200 ppm in F1 (13C).
- Data Points (TD): 2048 in F2 and 256 in F1.
- Number of Scans (NS): 2-16 per increment.



- ¹J(CH) Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.[3]
- Pulse Program: A standard HMBC experiment (e.g., hmbcgplpndqf on Bruker systems).

• Purpose: To identify long-range (2-3 bond) proton-carbon (¹H-¹³C) correlations.

- Spectral Width (SWH): 12-15 ppm in F2 (1H) and 200-250 ppm in F1 (13C).
- Data Points (TD): 2048 in F2 and 512 in F1.

HMBC (Heteronuclear Multiple Bond Correlation):

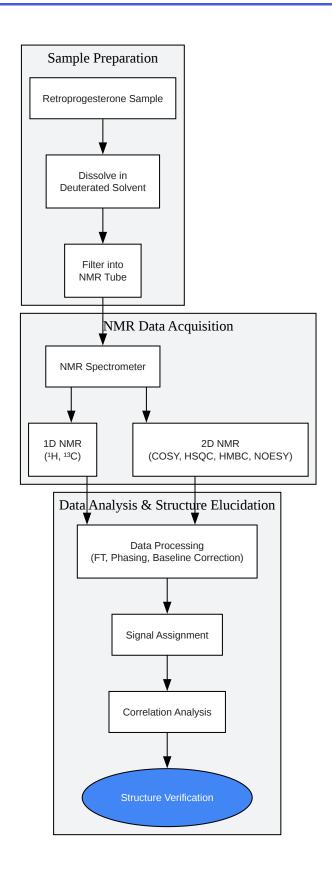
- Number of Scans (NS): 8-32 per increment.
- Long-range Coupling Delay: Optimized for an average long-range coupling of 8 Hz.

NOESY (Nuclear Overhauser Effect Spectroscopy):

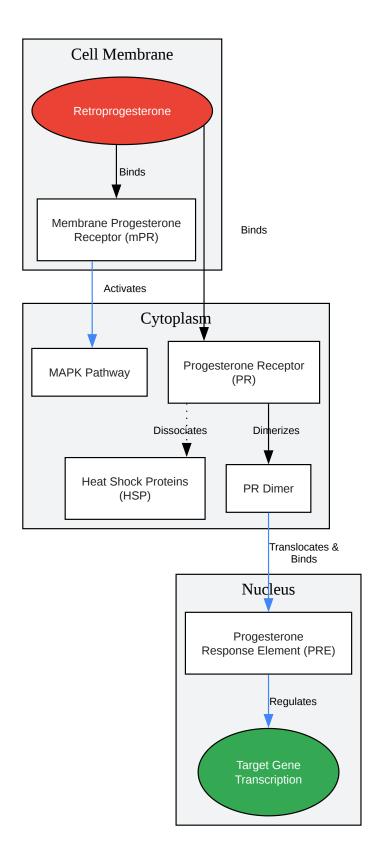
- Purpose: To identify protons that are close in space (through-space correlations).
- Pulse Program: A standard NOESY experiment (e.g., noesygpph on Bruker systems).
- Data Points (TD): 2048 in F2 and 256-512 in F1.
- Number of Scans (NS): 8-16 per increment.
- Mixing Time (d8): 500-800 ms.

Mandatory Visualizations Experimental Workflow for Structural Elucidation

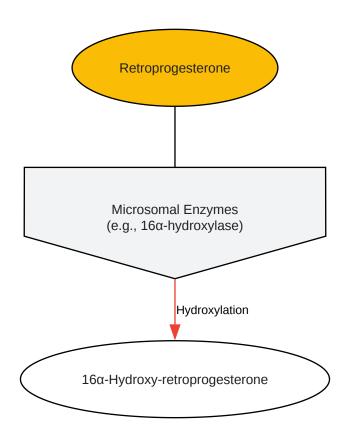












Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Retroprogesterone Wikipedia [en.wikipedia.org]
- 2. A comparative molecular modeling study of dydrogesterone with other progestational agents through theoretical calculations and nuclear magnetic resonance spectroscopy -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Application of NMR Spectroscopy in the Structural Elucidation of Retroprogesterone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680555#application-of-nmr-spectroscopy-in-retroprogesterone-structural-elucidation]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com